Diamide

Catalog No.
S525871
CAS No.
10465-78-8
M.F
C6H12N4O2
M. Wt
172.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamide

CAS Number

10465-78-8

Product Name

Diamide

IUPAC Name

(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+

InChI Key

VLSDXINSOMDCBK-BQYQJAHWSA-N

SMILES

CN(C)C(=O)N=NC(=O)N(C)C

solubility

Solubility in water: miscible

Synonyms

Acid Bisdimethylamide, Diazodicarboxylic, Bisdimethylamide, Diazodicarboxylic Acid, Diamide, Diazodicarboxylic Acid Bis(N,N-dimethyl)amide, Diazodicarboxylic Acid Bisdimethylamide, Dizene Dicarboxylic Acid Bis(N,N-dimethylamide), Dizenedicarboxylic Acid Bis(N,N-dimethylamide), Tetramethylazoformamide

Canonical SMILES

CN(C)C(=O)N=NC(=O)N(C)C

Isomeric SMILES

CN(C)C(=O)/N=N/C(=O)N(C)C

The exact mass of the compound Diamide is 172.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143013. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds. It belongs to the ontological category of monoazo compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlorantraniliprole is an anthranilic diamide insecticide that functions as a selective modulator of insect ryanodine receptors (RyRs), which are critical for muscle contraction. Upon ingestion or contact, the compound causes an uncontrolled release of internal calcium stores in insect muscle cells, leading to rapid feeding cessation, paralysis, and mortality, primarily in lepidopteran larvae (caterpillars) as well as certain beetle and turf grub species. Its high selectivity for insect over mammalian RyRs provides a favorable toxicological profile, making it a widely adopted component in Integrated Pest Management (IPM) programs for a variety of fruit, vegetable, and row crops.

While grouped under the IRAC Group 28 designation, not all diamide insecticides are functionally interchangeable from a procurement and application standpoint. The two primary subclasses, anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole) and phthalic diamides (e.g., flubendiamide), bind to distinct, though allosterically coupled, sites on the insect ryanodine receptor. This structural difference translates into significant variations in pest spectrum, intrinsic potency, and plant mobility. Furthermore, subtle modifications within the anthranilic diamide class, such as the changes between chlorantraniliprole and cyantraniliprole, alter key physicochemical properties like water solubility, directly impacting systemic movement in the plant and efficacy against different pest types, such as sucking insects. Therefore, selecting a specific diamide based solely on its classification without considering these molecular and physical differentiators can lead to suboptimal field performance and poor return on investment.

Higher Intrinsic Potency: Lower Application Rates Required for Lepidopteran Control vs. Flubendiamide

In diet-based laboratory bioassays, chlorantraniliprole consistently demonstrates significantly higher intrinsic potency against key lepidopteran pests compared to the phthalic diamide flubendiamide. Against third-instar larvae of the tobacco budworm (*Chloridea virescens*), chlorantraniliprole was approximately 5.8 times more potent, with an LC50 of 4.819 ng/mL versus 27.972 ng/mL for flubendiamide. Similarly, against the corn earworm (*Helicoverpa zea*), chlorantraniliprole was 6.4 times more potent based on mean LC50 values (3.65 ng/mL vs. 23.43 ng/mL). This higher potency allows for lower use rates to achieve equivalent levels of control, impacting procurement volume and cost-in-use.

Evidence DimensionLethal Concentration (LC50) against *Chloridea virescens*
Target Compound Data4.819 ng/mL (Chlorantraniliprole)
Comparator Or Baseline27.972 ng/mL (Flubendiamide)
Quantified Difference~5.8x higher potency for Chlorantraniliprole
ConditionsDiet bioassay on third-instar larvae.

Higher potency directly translates to lower active ingredient requirements per unit area, potentially reducing application costs and environmental load.

Superior Plant Mobility: Systemic Action Protects New Growth Unlike Non-Systemic Alternatives

A critical differentiator for procurement is chlorantraniliprole’s ability to be absorbed by the plant and translocated upwards (acropetal movement) through the xylem, offering protection to new leaves and tissues that emerge after application. In contrast, flubendiamide is a non-systemic insecticide with only translaminar activity, meaning it can move from the upper to the lower surface of a treated leaf but does not translocate throughout the plant's vascular system to protect new growth. In a study on soybeans, chlorantraniliprole resulted in over 90% mortality of *H. zea* on new leaves, while mortality on new leaves for flubendiamide-treated plants was less than 17% and not statistically different from the untreated control.

Evidence DimensionMortality of *H. zea* on new, untreated soybean leaves after foliar application
Target Compound Data>90% (Chlorantraniliprole)
Comparator Or Baseline<17% (Flubendiamide)
Quantified Difference>73% higher mortality on new growth for Chlorantraniliprole
ConditionsFoliar application to soybean at R3 growth stage; bioassay on newly emerged leaves.

For rapidly growing crops or long pest control intervals, systemic activity is essential for protecting new growth, reducing the need for repeat applications and justifying its selection over non-systemic alternatives.

Differentiated Pest Spectrum: Targeted Lepidopteran Control vs. Broader-Spectrum Analogs

While chlorantraniliprole is highly effective against its core target of lepidopteran larvae, its close analog, cyantraniliprole, was specifically developed to have a broader spectrum of activity, including control of sucking pests like aphids and whiteflies. This difference is attributed to cyantraniliprole's higher water solubility (14.2 mg/L vs. ~1.0 mg/L for chlorantraniliprole) and lower LogP, which enhances its systemic movement within the plant. For buyers needing a single product to control both chewing and sucking pests, cyantraniliprole may be considered. However, for programs specifically targeting lepidopteran pests where preservation of certain non-target insects is paramount, the more focused spectrum of chlorantraniliprole is a key advantage, aligning better with IPM principles.

Evidence DimensionPrimary Pest Spectrum
Target Compound DataPrimarily Lepidoptera, some Coleoptera (Chlorantraniliprole)
Comparator Or BaselineLepidoptera, Coleoptera, Diptera, and Hemiptera (sucking pests) (Cyantraniliprole)
Quantified DifferenceChlorantraniliprole offers a more targeted spectrum; Cyantraniliprole provides broader cross-phylum control.
ConditionsGeneral performance across multiple crop and pest systems.

This allows a buyer to select the most appropriate tool: a specialized product for targeted control (Chlorantraniliprole) or a broader-spectrum product for mixed-pest situations (Cyantraniliprole).

Favorable Non-Target Profile: Lower Aquatic and Pollinator Risk Compared to Key Alternatives

Chlorantraniliprole holds a significant advantage in its environmental and non-target safety profile compared to other diamides. A major metabolite of flubendiamide is highly persistent and toxic to aquatic invertebrates, leading to regulatory actions, including a ban by the United States EPA. While chlorantraniliprole is also classified as highly toxic to aquatic invertebrates, its overall risk profile has allowed for continued registration. Furthermore, when compared to its broader-spectrum analog, chlorantraniliprole demonstrates lower toxicity to bees. Cyantraniliprole is noted as being highly toxic to bees exposed to direct treatment or residues on blooming plants, a distinction less pronounced for chlorantraniliprole when used according to label directions.

Evidence DimensionKey Environmental/Non-Target Liabilities
Target Compound DataLow toxicity to bees when used as directed; toxic to aquatic invertebrates but has maintained registration. (Chlorantraniliprole)
Comparator Or BaselineFlubendiamide: Banned by US EPA due to aquatic metabolite toxicity. Cyantraniliprole: Highly toxic to bees on direct contact.
Quantified DifferenceChlorantraniliprole presents a lower composite regulatory and non-target risk profile compared to both flubendiamide and cyantraniliprole.
ConditionsRegulatory findings and comparative ecotoxicology reviews.

For buyers operating in regions with strict environmental regulations, or for those prioritizing pollinator safety and ESG (Environmental, Social, and Governance) metrics, this favorable non-target profile is a critical procurement justification.

Systemic Protection of High-Value Vegetable and Fruit Crops

For crops that undergo rapid vegetative growth, chlorantraniliprole's xylem-systemic mobility is a key advantage. When applied as a soil drench or early foliar spray, it is transported to new leaves and shoots, providing protection against lepidopteran pests without requiring repeat applications to cover new growth. This makes it a preferred choice over non-systemic options like flubendiamide for ensuring season-long protection.

Core Component in Lepidoptera-Focused Integrated Pest Management (IPM) Programs

Due to its high intrinsic potency at low use rates and its favorable safety profile for many beneficial insects and pollinators, chlorantraniliprole is an ideal fit for IPM programs. Its targeted spectrum avoids the broad disruption of the ecosystem that can occur with wider-spectrum alternatives like cyantraniliprole, helping to preserve natural predator populations.

Turf and Ornamental Grub Control with Minimal Non-Target Impact

The efficacy of chlorantraniliprole against beetle grubs combined with its low mammalian toxicity and relative safety for bees makes it a suitable choice for use in public-facing areas like golf courses, lawns, and ornamental landscapes. Soil applications target subsurface pests while minimizing exposure to foraging pollinators.

Crop Production in Environmentally Sensitive Areas or for Export Markets

Given the regulatory actions against flubendiamide due to the aquatic toxicity of its metabolite, chlorantraniliprole provides a more stable and compliant procurement option for growers in watersheds or those exporting to markets with stringent environmental standards. Its proven track record and established residue limits offer greater supply chain security.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

172.09602564 g/mol

Monoisotopic Mass

172.09602564 g/mol

Boiling Point

114 °C

Flash Point

40 °C c.c.

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 1.1

Density

Relative density (water = 1): 1.01

LogP

-2.1

Appearance

Solid powder

Melting Point

2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86EQC90W32

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Vapor Pressure

Vapor pressure, kPa at 20 °C: 2.1

Pictograms

Irritant

Irritant

Other CAS

10465-78-8
302-01-2

Wikipedia

Tetramethylazodicarboxamide

Dates

Last modified: 08-15-2023
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8: Janich C, Wölk C, Erdmann F, Groth T, Brezesinski G, Dobner B, Langner A. Composites of malonic acid diamides and phospholipids--Impact of lipoplex stability on transfection efficiency. J Control Release. 2015 Dec 28;220(Pt A):295-307. doi: 10.1016/j.jconrel.2015.10.045. Epub 2015 Oct 27. PubMed PMID: 26518724.
9: Nojiri M, Uekita K, Ohnuki M, Taoka N, Yasohara Y. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. J Appl Microbiol. 2013 Nov;115(5):1127-33. doi: 10.1111/jam.12309. Epub 2013 Aug 13. PubMed PMID: 23879712.
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12: Yang HT, Lu XW, Xing ML, Sun XQ, Miao CB. Hypervalent iodine reagent mediated diamination of [60]fullerene with sulfamides or phosphoryl diamides. Org Lett. 2014 Nov 21;16(22):5882-5. doi: 10.1021/ol5028305. Epub 2014 Nov 6. PubMed PMID: 25375027.
13: Hugentobler KG, Rebolledo F. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Org Biomol Chem. 2014 Jan 28;12(4):615-23. doi: 10.1039/c3ob42066c. PubMed PMID: 24292844.
14: Harada T, McTernan HL, Pham DT, Lincoln SF, Kee TW. Femtosecond transient absorption spectroscopy of the medicinal agent curcumin in diamide linked γ-cyclodextrin dimers. J Phys Chem B. 2015 Feb 12;119(6):2425-33. doi: 10.1021/jp507272f. Epub 2014 Oct 2. PubMed PMID: 25198794.
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